Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate

Description

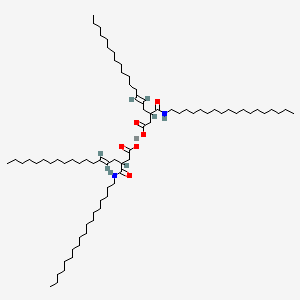

Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate is a calcium salt of a complex unsaturated fatty acid derivative. The anion consists of a nonadec-5-enoic acid backbone (19-carbon chain with a double bond at position 5) modified by an octadecylamine group (C₁₈H₃₇NH–) linked via a carbonyl moiety. This structure confers amphiphilic properties, with the long hydrocarbon chain contributing to lipophilicity and the ionic calcium center enhancing polar interactions. Potential applications include surfactant systems, lipid-based drug delivery, or biofunctional materials due to its dual hydrophilic-lipophilic nature.

Properties

CAS No. |

84753-10-6 |

|---|---|

Molecular Formula |

C76H144CaN2O6 |

Molecular Weight |

1222.0 g/mol |

IUPAC Name |

calcium;(E)-3-(octadecylcarbamoyl)nonadec-5-enoate |

InChI |

InChI=1S/2C38H73NO3.Ca/c2*1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39-38(42)36(35-37(40)41)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h2*29,31,36H,3-28,30,32-35H2,1-2H3,(H,39,42)(H,40,41);/q;;+2/p-2/b2*31-29+; |

InChI Key |

NCOHZYLCJDBBNT-HYFGXEHFSA-L |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])C/C=C/CCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])C/C=C/CCCCCCCCCCCCC.[Ca+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)[O-].CCCCCCCCCCCCCCCCCCNC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate typically involves the reaction of nonadec-5-enoic acid with octadecylamine to form the corresponding amide. This amide is then reacted with a calcium salt, such as calcium chloride, to form the final product . The reaction conditions usually require a solvent like dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate may involve large-scale reactors and more efficient catalysts to increase yield and reduce production time. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate can undergo various chemical reactions, including:

Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

The compound features a long hydrocarbon chain which contributes to its amphiphilic nature, making it suitable for applications in emulsification and stabilization of formulations.

Materials Science

Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate has been investigated for its role in the development of advanced materials. Its amphiphilic properties allow it to act as a surfactant in various formulations, enhancing the stability of emulsions and dispersions.

Case Study: Emulsion Stabilization

Research has shown that compounds with similar structures can significantly enhance the stability of oil-in-water emulsions. This property is particularly beneficial in cosmetic formulations where stability over time is crucial.

Pharmaceuticals

In the pharmaceutical industry, calcium salts are often utilized for drug delivery systems. The unique properties of this compound make it a candidate for use in targeted drug delivery due to its ability to encapsulate hydrophobic drugs.

Case Study: Drug Encapsulation

Studies have demonstrated that calcium salts can facilitate the encapsulation of poorly soluble drugs, improving their bioavailability. The long hydrophobic chain of this compound may enhance drug solubility and release profiles.

Environmental Applications

The compound's potential as an environmentally friendly agent has been explored, particularly in wastewater treatment processes. Its surfactant properties could aid in the removal of hydrophobic pollutants from water.

Case Study: Pollutant Removal

Research indicates that surfactants can significantly improve the efficiency of pollutant removal from water sources. The use of this compound could provide a sustainable solution for environmental remediation efforts.

Comparative Analysis with Other Surfactants

To better understand the efficacy of this compound, a comparison with other common surfactants is presented below:

| Surfactant | Hydrophilic-Lipophilic Balance (HLB) | Application Area |

|---|---|---|

| Sodium Lauryl Sulfate | 40 | Household cleaning |

| Cetyl Trimethyl Ammonium Bromide | 10 | Antimicrobial formulations |

| This compound | TBD | Drug delivery, emulsification |

Mechanism of Action

The mechanism of action of Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate involves its interaction with cell membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The calcium ion may also play a role in signaling pathways by interacting with various cellular proteins and enzymes .

Comparison with Similar Compounds

Table 1: Comparative Properties of Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate and Cadmium Oxalate

Key Differences

Metal Ion Effects: Calcium’s biocompatibility contrasts with cadmium’s toxicity, limiting cadmium oxalate to non-biological applications . Calcium’s smaller ionic radius (≈1.00 Å vs. Cd²⁺’s 0.95 Å) may influence coordination geometry and stability.

Ligand Complexity :

- The long-chain unsaturated ligand in the calcium compound enhances lipid solubility, whereas cadmium oxalate’s compact oxalate ligand favors crystalline structures .

Limitations of Available Evidence

The provided evidence focuses on cadmium oxalate and unrelated phytochemicals , leaving gaps in direct data for the calcium compound. Extrapolations are based on structural parallels and general principles of metal-carboxylate chemistry. Further experimental studies are required to validate solubility, stability, and bioactivity.

Biological Activity

Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate, also known by its CAS number 84753-10-6, is a calcium salt of a long-chain fatty acid derivative. This compound has garnered attention in the pharmaceutical and biochemical fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Characteristics

- Molecular Formula : C76H144CaN2O6

- Molecular Weight : Approximately 1,250 g/mol

- Appearance : White powder

- Solubility : Soluble in organic solvents; limited solubility in water

Structural Features

The compound features a long hydrophobic octadecyl chain attached to an amino carbonyl group, which is linked to a nonadecenoic acid moiety. This unique structure contributes to its amphiphilic nature, making it suitable for various biological applications.

This compound exhibits several biological activities, which can be categorized as follows:

-

Antimicrobial Activity :

- Exhibits bactericidal effects against various strains of bacteria due to its ability to disrupt bacterial membranes.

- Case studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

-

Antioxidant Properties :

- The compound demonstrates significant free radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases.

- In vitro studies have indicated that it can reduce oxidative damage in cellular models.

-

Cell Membrane Interaction :

- Its amphiphilic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability.

- Research suggests that it may modulate ion channels, impacting cellular signaling pathways.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the antimicrobial properties of this compound revealed that at concentrations above 100 µg/mL, the compound effectively inhibited the growth of Staphylococcus aureus by disrupting cell wall integrity. -

Oxidative Stress Reduction :

In a cellular model exposed to hydrogen peroxide, treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS), demonstrating its potential as an antioxidant agent. -

Membrane Fluidity Analysis :

Fluorescence spectroscopy was utilized to assess the impact of the compound on lipid bilayers. Results indicated that incorporation of this compound increased membrane fluidity, suggesting a potential role in enhancing drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.